molecular formula C7H14N2O2 B11759421 4-(Methylamino)piperidine-4-carboxylic acid

4-(Methylamino)piperidine-4-carboxylic acid

Katalognummer: B11759421
Molekulargewicht: 158.20 g/mol
InChI-Schlüssel: YDGFFLUUYVZARD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Methylamino)piperidine-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C7H14N2O2 It consists of a piperidine ring substituted with a methylamino group and a carboxylic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylamino)piperidine-4-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with piperidine-4-carboxylic acid.

    Methylation: The piperidine-4-carboxylic acid is reacted with methylamine in the presence of a suitable catalyst to introduce the methylamino group.

    Purification: The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems can enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Methylamino)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: Alcohols or aldehydes derived from the reduction of the carboxylic acid group.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

4-(Methylamino)piperidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in receptor binding studies.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 4-(Methylamino)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The methylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The carboxylic acid group can participate in acid-base reactions, further modulating the compound’s effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Piperidine-4-carboxylic acid: Lacks the methylamino group, resulting in different chemical properties and reactivity.

    4-Aminopiperidine-4-carboxylic acid: Similar structure but with an amino group instead of a methylamino group.

Uniqueness

4-(Methylamino)piperidine-4-carboxylic acid is unique due to the presence of both a methylamino group and a carboxylic acid group on the piperidine ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields.

Eigenschaften

Molekularformel

C7H14N2O2

Molekulargewicht

158.20 g/mol

IUPAC-Name

4-(methylamino)piperidine-4-carboxylic acid

InChI

InChI=1S/C7H14N2O2/c1-8-7(6(10)11)2-4-9-5-3-7/h8-9H,2-5H2,1H3,(H,10,11)

InChI-Schlüssel

YDGFFLUUYVZARD-UHFFFAOYSA-N

Kanonische SMILES

CNC1(CCNCC1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.